molecular formula C10H10N2O2 B1604410 4-Isopropyl-2-nitrobenzonitrile CAS No. 204850-15-7

4-Isopropyl-2-nitrobenzonitrile

Cat. No. B1604410
Key on ui cas rn: 204850-15-7
M. Wt: 190.2 g/mol
InChI Key: MQVNDMISUCFHRG-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The product of Example 431B (1.746 g, 9.1798 mmol) dissolved in a 2:1:1 v/v/v mixture of water/acetic acid/concentrated sulfuric acid (24 mL) was heated at reflux for 3 days. The reaction was cooled, poured onto ice water (80 mL) and adjusted to pH12 with 6N aqueous sodium hydroxide. The reaction was washed with ethyl ether (3×50 mL). The aqueous phase was acidified to pH 2 with concentrated hydrochloric acid and extracted with ethyl ether (2×75 mL). The ethereal extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporation. The residue was co-concentrated with methylene chloride (5 mL)/hexanes (100 mL) three times and dried on high vacuum to afford the title compound as an off-white solid (1.402 g, 6.702 mmol, 73%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.23 (d, J=6.62 Hz, 6 H) 2.88-3.23 (m, 1 H) 7.66 (dd, J=8.09, 1.84 Hz, 1 H) 7.80 (d, J=7.72 Hz, 1 H) 7.83 (d, J=1.47 Hz, 1 H) 13.70 (br s, 1 H).
Quantity
1.746 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:11]=[CH:10]C(C#N)=[C:6]([N+:12]([O-:14])=[O:13])[CH:5]=1)([CH3:3])[CH3:2].[OH-].[Na+].O.[C:18]([OH:21])(=[O:20])[CH3:19]>>[CH:1]([C:4]1[CH:11]=[CH:10][C:19]([C:18]([OH:21])=[O:20])=[C:6]([N+:12]([O-:14])=[O:13])[CH:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.746 g
Type
reactant
Smiles
C(C)(C)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
24 mL
Type
reactant
Smiles
O.C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
poured onto ice water (80 mL)
WASH
Type
WASH
Details
The reaction was washed with ethyl ether (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.702 mmol
AMOUNT: MASS 1.402 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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